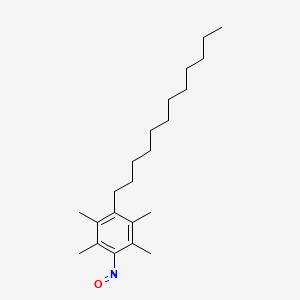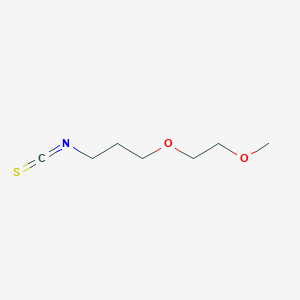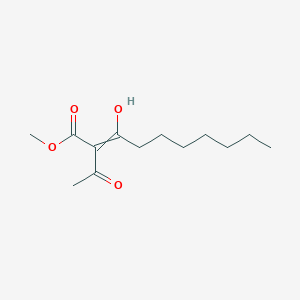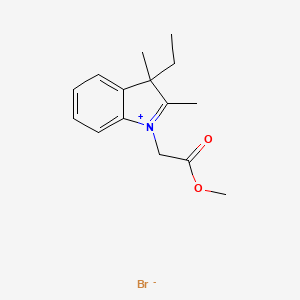
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide is a synthetic organic compound with a molecular formula of C10H14BrNO2 . This compound belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide typically involves the reaction of 3-ethyl-2,3-dimethylindole with 2-bromoacetyl methoxyacetate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the formation of the indolium salt. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important intermediates in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide can be compared with other indolium salts, such as:
1-Methyl-2,3-dimethylindolium bromide: Similar in structure but lacks the ethyl and methoxy-oxoethyl groups.
3-Ethyl-2,3-dimethylindolium chloride: Similar but contains a chloride ion instead of a bromide ion.
1-Ethyl-2,3-dimethylindolium iodide: Similar but contains an iodide ion instead of a bromide ion.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
137196-02-2 |
|---|---|
Molekularformel |
C15H20BrNO2 |
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
methyl 2-(3-ethyl-2,3-dimethylindol-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C15H20NO2.BrH/c1-5-15(3)11(2)16(10-14(17)18-4)13-9-7-6-8-12(13)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
APLLSDJESDCYPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=[N+](C2=CC=CC=C21)CC(=O)OC)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


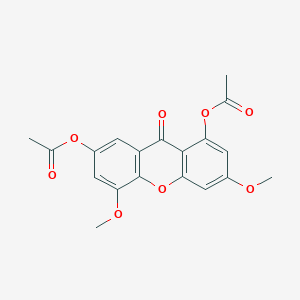
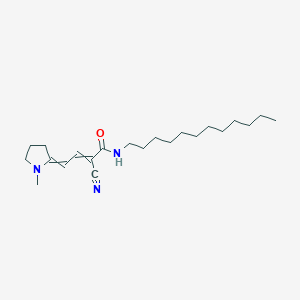
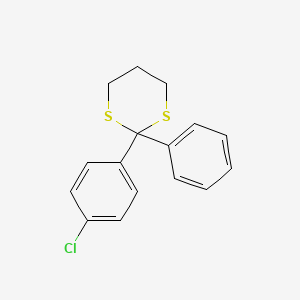
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
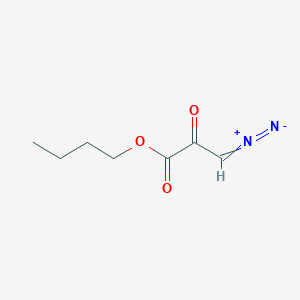


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
